2-(Trimethylsilyl)ethyl piperazine-1-carboxylate 2-(Trimethylsilyl)ethyl piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 219687-93-1
VCID: VC8170004
InChI: InChI=1S/C10H22N2O2Si/c1-15(2,3)9-8-14-10(13)12-6-4-11-5-7-12/h11H,4-9H2,1-3H3
SMILES: C[Si](C)(C)CCOC(=O)N1CCNCC1
Molecular Formula: C10H22N2O2Si
Molecular Weight: 230.38 g/mol

2-(Trimethylsilyl)ethyl piperazine-1-carboxylate

CAS No.: 219687-93-1

Cat. No.: VC8170004

Molecular Formula: C10H22N2O2Si

Molecular Weight: 230.38 g/mol

* For research use only. Not for human or veterinary use.

2-(Trimethylsilyl)ethyl piperazine-1-carboxylate - 219687-93-1

Specification

CAS No. 219687-93-1
Molecular Formula C10H22N2O2Si
Molecular Weight 230.38 g/mol
IUPAC Name 2-trimethylsilylethyl piperazine-1-carboxylate
Standard InChI InChI=1S/C10H22N2O2Si/c1-15(2,3)9-8-14-10(13)12-6-4-11-5-7-12/h11H,4-9H2,1-3H3
Standard InChI Key IDIFIHFGDRTGMI-UHFFFAOYSA-N
SMILES C[Si](C)(C)CCOC(=O)N1CCNCC1
Canonical SMILES C[Si](C)(C)CCOC(=O)N1CCNCC1

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₁₀H₂₂N₂O₂Si and a molecular weight of 230.38 g/mol . The piperazine ring (C₄H₁₀N₂) is functionalized at the 1-position with a carboxylate ester group (-O-CO-O-) linked to a 2-(trimethylsilyl)ethyl moiety (-CH₂CH₂Si(CH₃)₃). This architecture balances hydrophobicity from the silyl group with the polarity of the carbamate and piperazine components.

Stereochemical and Conformational Analysis

While the compound lacks chiral centers, the piperazine ring adopts a chair conformation, minimizing steric strain. The trimethylsilyl group introduces steric bulk, influencing reactivity in nucleophilic substitutions or coupling reactions. Computational data indicate a Topological Polar Surface Area (TPSA) of 41.57 Ų and a logP (octanol-water partition coefficient) of 1.37, suggesting moderate lipophilicity .

Spectroscopic Properties

Key spectral signatures include:

  • IR: Stretching vibrations at ~1700 cm⁻¹ (C=O of carbamate), ~1250 cm⁻¹ (Si-C), and ~840 cm⁻¹ (Si-CH₃).

  • NMR:

    • ¹H: δ 0.10 ppm (s, 9H, Si(CH₃)₃), δ 1.20–1.30 (m, 2H, CH₂Si), δ 3.40–3.80 (m, 8H, piperazine).

    • ¹³C: δ 1.5 ppm (Si(CH₃)₃), δ 22.1 (CH₂Si), δ 45.8–48.2 (piperazine C), δ 155.0 (C=O).

Synthesis and Manufacturing

Key Synthetic Routes

The compound is typically synthesized via a two-step protocol:

  • Carbamate Formation: Piperazine reacts with 2-(trimethylsilyl)ethyl chloroformate in the presence of a base (e.g., triethylamine) to yield the carbamate .

    Piperazine+Cl-CO-O-CH₂CH₂Si(CH₃)₃Et₃N2-(Trimethylsilyl)ethyl piperazine-1-carboxylate\text{Piperazine} + \text{Cl-CO-O-CH₂CH₂Si(CH₃)₃} \xrightarrow{\text{Et₃N}} \text{2-(Trimethylsilyl)ethyl piperazine-1-carboxylate}
  • Purification: Column chromatography (silica gel, hexane/EtOAc) isolates the product with >98% purity .

Industrial-Scale Production Considerations

  • Solvent Selection: Dichloromethane or tetrahydrofuran are preferred for their compatibility with silyl groups .

  • Yield Optimization: Reaction temperatures ≤25°C prevent carbamate degradation.

  • Quality Control: HPLC with UV detection (λ = 210 nm) ensures absence of unreacted piperazine or hydrolysis byproducts.

Physicochemical Properties and Stability

Hydrolytic Stability

The trimethylsilyl ethyl group acts as a protective moiety, slowing hydrolysis compared to methyl or ethyl carbamates. In aqueous pH 7.4 buffer (37°C), the compound exhibits a half-life >48 hours, making it suitable for multi-step syntheses .

Applications in Organic Synthesis

Protective Group for Amines

The carbamate group protects primary and secondary amines during peptide synthesis or heterocycle functionalization. Deprotection under mild acidic conditions (e.g., TFA/CH₂Cl₂) regenerates the free amine without damaging acid-sensitive substrates .

Click Chemistry Substrates

The piperazine-carbamate structure participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, it reacts with azidoacrylamides to form triazole-linked conjugates, useful in drug discovery :

2-(Trimethylsilyl)ethyl piperazine-1-carboxylate+R-C≡C-R’Cu(I)Triazole adducts\text{2-(Trimethylsilyl)ethyl piperazine-1-carboxylate} + \text{R-C≡C-R'} \xrightarrow{\text{Cu(I)}} \text{Triazole adducts}

Silicon-Based Directed Ortho Metalation

The trimethylsilyl group directs regioselective lithiation in aromatic systems, enabling precise functionalization of arenes and heteroarenes.

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